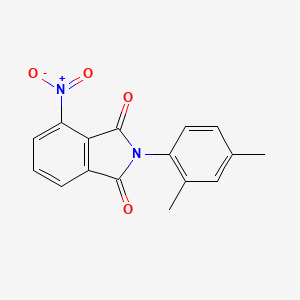
2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE is an organic compound with a complex structure that includes a nitro group and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method starts with the nitration of 2,4-dimethylphenyl to introduce the nitro group. This is followed by a cyclization reaction to form the isoindole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .
化学反応の分析
Types of Reactions
2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学的研究の応用
2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Similar in structure but with a benzotriazole ring instead of an isoindole ring.
2,4-Dimethylphenol: Lacks the nitro group and isoindole ring, but shares the dimethylphenyl moiety.
Uniqueness
2-(2,4-DIMETHYL-PHENYL)-4-NITRO-ISOINDOLE-1,3-DIONE is unique due to the presence of both a nitro group and an isoindole ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-6-7-12(10(2)8-9)17-15(19)11-4-3-5-13(18(21)22)14(11)16(17)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQVLGVMLLTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)
![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)
![N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5808442.png)
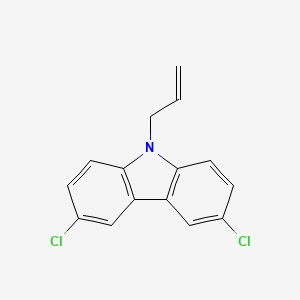
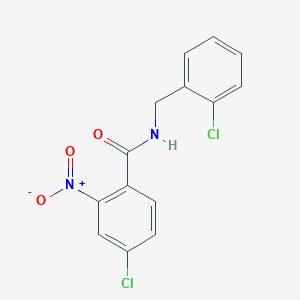
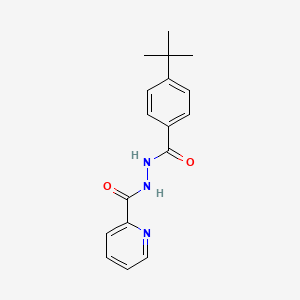
![2-ethoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5808475.png)
![N-(tert-butyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808481.png)
![2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE](/img/structure/B5808487.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5808494.png)
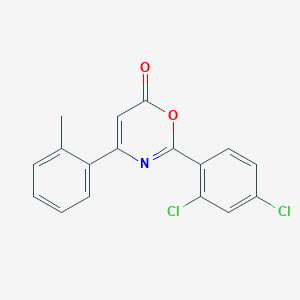
METHANONE](/img/structure/B5808520.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5808526.png)
![2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B5808533.png)
